Clk1-IN-3

Kinase Selectivity Autophagy Structure-Activity Relationship

Standard Clk1 inhibitors like TG003 lack selectivity over Dyrk1A, confounding phenotypic readouts. Clk1-IN-3 (compound 10ad) solves this with a 5 nM IC50 for Clk1 and >300-fold selectivity over Dyrk1A. - Clean kinome profile: minimal off-target activity - Enables unambiguous alternative splicing and hepatology studies - Avoids mTOR-dependent immunosuppression seen with rapamycin Ideal for target validation requiring isoform-specific Clk1 inhibition.

Molecular Formula C24H23FN6O
Molecular Weight 430.5 g/mol
Cat. No. B10861354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClk1-IN-3
Molecular FormulaC24H23FN6O
Molecular Weight430.5 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=CC4=C(NC=C4C5=CC(=CN=C5)F)N=C3
InChIInChI=1S/C24H23FN6O/c1-30-6-8-31(9-7-30)20-4-2-16(3-5-20)24(32)29-19-11-21-22(15-28-23(21)27-14-19)17-10-18(25)13-26-12-17/h2-5,10-15H,6-9H2,1H3,(H,27,28)(H,29,32)
InChIKeyLQKHTRXKHPHEPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Clk1-IN-3: Compound Profile


Clk1-IN-3 (CAS 2922550-28-3), also known as compound 10ad, is a synthetic small-molecule inhibitor of Cdc2-like kinase 1 (Clk1) [1]. It belongs to a novel series of 1H-pyrrolo[2,3-b]pyridin-5-amine derivatives rationally designed to overcome the poor selectivity of prior Clk1 inhibitors [1]. Its core characteristic is a low nanomolar IC50 for Clk1 (5 nM) paired with high selectivity over the close homolog Dyrk1A (>300-fold), a critical off-target linked to neurodevelopmental toxicity .

Workflow Clk1 signaling pathway inhibition studies
Selection High Dyrk1A selectivity assay context
Use Context Autophagy induction research models

Clk1-IN-3: Dyrk1A Selectivity Advantage


Most reported Clk1 inhibitors, such as TG003 and KH-CB19, exhibit poor kinase selectivity and are often used only as chemical probes [1]. The primary challenge is achieving selectivity over Dyrk1A, a kinase with a highly homologous sequence to Clk1 [1]. Dyrk1A inhibition carries a high risk of developmental neurotoxicity, as its homozygous deletion in mice is embryonically lethal [1]. Clk1-IN-3 was specifically designed to address this liability, achieving unprecedented selectivity for Clk1 over Dyrk1A (>300-fold) compared to earlier dual inhibitors like Zhou-9h, which has a selectivity index of just ~1.3-fold [2]. This makes it functionally distinct and irreplaceable for applications requiring clean phenotypic readouts.

Dual Clk1/Dyrk1A inhibitors with poor selectivity may not provide clean Clk1-specific readouts.
Pan-CLK inhibitors may co-inhibit Clk2/Clk4, complicating isoform-specific attribution.
Autophagy induction via mTOR inhibition (e.g., rapamycin) may introduce immunosuppression confounding in vivo.

Clk1-IN-3: Quantitative Evidence


Dyrk1A Selectivity vs. Zhou-9h

Clk1-IN-3 was evolved from Zhou-9h, a Clk1/Dyrk1A dual inhibitor. In a direct head-to-head comparison from the same study, Clk1-IN-3 (10ad) demonstrates a complete functional segregation from its parent. While Zhou-9h inhibits Clk1 and Dyrk1A with IC50 values of 34 nM and 43 nM, respectively (a selectivity factor of just 1.3), Clk1-IN-3 achieves a 5 nM IC50 for Clk1 with a >300-fold selectivity margin over Dyrk1A [1]. This represents a more than 200-fold improvement in the selectivity ratio.

Dyrk1A Selectivity vs. Zhou-9h
Head-to-head
Reported >300-fold selectivity over Dyrk1A (vs. 1.3-fold for Zhou-9h)
Supports Clk1-specific pathway interpretation without Dyrk1A confounding.
Eurofins Discovery kinase assays; Clk1 IC50 = 5 nM, Dyrk1A IC50 >1500 nM.
Kinase Selectivity Autophagy Structure-Activity Relationship

CLK Isoform Selectivity vs. MU1210

Clk1-IN-3 shows a differentiated intra-family selectivity profile compared to pan-CLK inhibitors. Clk1-IN-3 potently inhibits Clk1 (IC50 = 5 nM) and shows reduced activity on Clk2 (IC50 = 42 nM) and Clk4 (IC50 = 108 nM) . In contrast, the pan-inhibitor MU1210 shows nearly equipotent inhibition of Clk1 (IC50 = 0.67 nM), Clk2 (15 nM), and Clk3 (110 nM) . Clk1-IN-3's selectivity step-off of 8.4-fold versus Clk2 and 21.6-fold versus Clk4 allows for a more targeted interrogation of Clk1's specific role.

CLK Isoform IC50 Profile
Cross-study comparable
Clk1 5 nM / Clk2 42 nM / Clk4 108 nM
Isoform selectivity step-off enables Clk1-specific interrogation over pan-CLK inhibition.
Eurofins assays; comparator MU1210 shows near-equipotency across CLK1-3.
Isoform Selectivity CLK Family Chemical Probe

Kinome-Wide Selectivity vs. Sun-25

The kinome profiling of Clk1-IN-3 confirmed weak inhibition on other kinases, except for Clk1 and Clk2, establishing a clean selectivity profile [1]. In contrast, the potent Clk1 inhibitor Sun-25 also demonstrates strong activity on Dyrk1A (IC50 = 82 nM), PIP5K2C (280 nM), and other kinases [2]. Clk1-IN-3's cleaner kinome footprint is a direct result of the rational design process focused on breaking the Dyrk1A selectivity trap, a feature absent in Sun-25.

Kinome Profiling
Cross-study comparable
Weak inhibition on other kinases except Clk1/Clk2; avoids Dyrk1A and PIP5K2C activity
Cleaner kinome footprint supports phenotypic specificity in target validation.
Eurofins vs. DiscoveRx kinome panels; Sun-25 shows Dyrk1A/PIP5K2C off-targets.
Kinome Profiling Off-target Profile Drug Safety

Autophagy Induction vs. Rapamycin

Clk1-IN-3 potently induces autophagy as a downstream consequence of selective Clk1 inhibition, a mechanism distinct from mTOR inhibitors like rapamycin. Rapamycin induces autophagy but also suppresses the immune system and induces insulin resistance, limiting its therapeutic value [1]. Clk1-IN-3 induces autophagy in vitro and shows significant hepatoprotective effects in an in vivo acute liver injury (ALI) model at tolerated doses, without the known systemic side effects of rapamycin [1].

Autophagy Mechanism
Class-level inference
Induces autophagy without mTOR inhibition; reported hepatoprotection in ALI model
Model-response endpoint context; immunosuppression avoidance requires further validation.
APAP-induced ALI mouse model; mechanism distinct from rapamycin.
Autophagy Hepatoprotection Mechanism of Action

Clk1-IN-3: Research Applications


Clk1-Specific Splicing Analysis

In alternative splicing research, researchers often use chemical tools like TG003 that suffer from poor selectivity. Using Clk1-IN-3 (IC50 = 5 nM; >300-fold over Dyrk1A) ensures that observed changes in splice variant patterns are a direct result of Clk1 inhibition alone. This level of certainty is unavailable when using a less selective probe like Zhou-9h, which co-inhibits Dyrk1A [1].

Autophagy Induction in ALI Models

Clk1-IN-3's demonstrated hepatoprotective effects in a therapeutically relevant APAP-induced ALI mouse model make it a superior tool for preclinical drug discovery in hepatology. Unlike the classical autophagy inducer rapamycin, Clk1-IN-3 does not carry the risk of mTOR-dependent immunosuppression or insulin resistance, allowing researchers to specifically study the role of autophagy in liver protection [1].

Clean Kinome Fingerprint for Target Validation

In target validation, off-target effects can lead to false-positive or false-negative conclusions. The kinome profiling data confirm Clk1-IN-3 has a narrow activity spectrum (mainly Clk1 and Clk2) [1]. This clean fingerprint positions it as the preferred tool compound over Sun-25 or MU1210, which exhibit broader kinome activity that complicates the interpretation of phenotypic assays [2].

Functional Dissection of CLK Kinases

The distinct isoform selectivity profile of Clk1-IN-3 (Clk1 IC50 = 5 nM, Clk2 IC50 = 42 nM, Clk4 IC50 = 108 nM) [1] enables researchers to chemically dissect the specific non-redundant functions of Clk1. This selectivity is lost when using pan-CLK inhibitors or genetic knockouts, which may mask or confound individual kinase functions, providing a significant differentiation for procurement in kinase biology labs.

Application
Selection Property
Validation Focus
Clk1-selective splicing modulation studies
Kinase selectivity assay context
Splice variant readout specificity
Autophagy research in liver injury models
Autophagy induction pathway context
Liver injury model endpoint interpretation
Target engagement validation
Kinome-wide selectivity review
Phenotypic specificity confirmation
CLK isoform functional differentiation
Isoform selectivity profile
Non-redundant Clk1 function interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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